molecular formula C18H25F3N2O3 B8467754 t-Butyl 4-(1-methylpiperidine-4-yloxy)-3-(trifluoromethyl)phenylcarbamate

t-Butyl 4-(1-methylpiperidine-4-yloxy)-3-(trifluoromethyl)phenylcarbamate

Cat. No.: B8467754
M. Wt: 374.4 g/mol
InChI Key: OTLZOCGSBFCTEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

T-Butyl 4-(1-methylpiperidine-4-yloxy)-3-(trifluoromethyl)phenylcarbamate is a useful research compound. Its molecular formula is C18H25F3N2O3 and its molecular weight is 374.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H25F3N2O3

Molecular Weight

374.4 g/mol

IUPAC Name

tert-butyl N-[4-(1-methylpiperidin-4-yl)oxy-3-(trifluoromethyl)phenyl]carbamate

InChI

InChI=1S/C18H25F3N2O3/c1-17(2,3)26-16(24)22-12-5-6-15(14(11-12)18(19,20)21)25-13-7-9-23(4)10-8-13/h5-6,11,13H,7-10H2,1-4H3,(H,22,24)

InChI Key

OTLZOCGSBFCTEZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)OC2CCN(CC2)C)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-(1-Methylpiperidine-4-yloxy)-3-(trifluoromethyl)benzoic acid (200 mg, 0.659 mmol) was dissolved in t-BuOH (6 mL) and then DPPA (0.21 mL, 0.989 mmol) and TEA (0.14 mL, 0.989 mmol) was added thereto. The reaction mixture was stirred at 90° C. for 23 hours, cooled to room temperature, and sat. NaHCO3 solution was added thereto. The aqueous layer was washed with ethyl acetate, and the combined organic layer was dried with Na2SO4, filtered and concentrated. The resulting mixture was purified by silica gel chromatography (DCM/MeOH=10/1) to obtain the title compound (82 mg, 45%).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Name
Quantity
0.21 mL
Type
reactant
Reaction Step Two
[Compound]
Name
TEA
Quantity
0.14 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
45%

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